molecular formula C51H42N6 B14802664 (4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole

(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole

Cat. No.: B14802664
M. Wt: 738.9 g/mol
InChI Key: DZRGRCGVYYTBKB-RYICAFHUSA-N
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Description

The compound “(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole” is a complex organic molecule featuring multiple imidazole rings and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of imidazole rings and the introduction of phenyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the imidazole rings.

    Aromatic substitution reactions: to introduce phenyl groups.

    Chiral resolution: to obtain the (4S,5S) stereochemistry.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: for small-scale production.

    Continuous flow synthesis: for larger-scale production, which can offer better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized under certain conditions.

    Reduction: The phenyl groups can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of imidazole N-oxides.

    Reduction: May yield phenyl-substituted imidazoles.

    Substitution: Can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of certain enzymes.

    Receptor Binding: May interact with specific biological receptors.

Medicine

    Drug Development:

    Therapeutic Agents: May exhibit activity against certain diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Material Production:

Mechanism of Action

The mechanism by which the compound exerts its effects can involve:

    Molecular Targets: Such as enzymes or receptors.

    Pathways: Involvement in specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazole: A simpler analog with fewer imidazole rings.

    (4S,5S)-2-phenyl-4,5-diphenyl-4,5-dihydro-1H-imidazole: Another analog with different substitution patterns.

Uniqueness

    Structural Complexity: The compound’s multiple imidazole rings and phenyl groups make it unique.

    Chirality: The (4S,5S) stereochemistry adds to its uniqueness and potential specificity in biological applications.

Properties

Molecular Formula

C51H42N6

Molecular Weight

738.9 g/mol

IUPAC Name

(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C51H42N6/c1-7-19-34(20-8-1)43-44(35-21-9-2-10-22-35)53-49(52-43)40-31-41(50-54-45(36-23-11-3-12-24-36)46(55-50)37-25-13-4-14-26-37)33-42(32-40)51-56-47(38-27-15-5-16-28-38)48(57-51)39-29-17-6-18-30-39/h1-33,43-48H,(H,52,53)(H,54,55)(H,56,57)/t43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

DZRGRCGVYYTBKB-RYICAFHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N=C(N2)C3=CC(=CC(=C3)C4=N[C@H]([C@@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=N[C@H]([C@@H](N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C2C(N=C(N2)C3=CC(=CC(=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=NC(C(N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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